1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- 1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-
Brand Name: Vulcanchem
CAS No.: 51495-03-5
VCID: VC17030059
InChI: InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2
SMILES:
Molecular Formula: C20H19N
Molecular Weight: 273.4 g/mol

1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-

CAS No.: 51495-03-5

Cat. No.: VC17030059

Molecular Formula: C20H19N

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl- - 51495-03-5

Specification

CAS No. 51495-03-5
Molecular Formula C20H19N
Molecular Weight 273.4 g/mol
IUPAC Name 1,2-diphenyl-4,5,6,7-tetrahydroindole
Standard InChI InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2
Standard InChI Key BKDORYQBHTXBEH-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a partially saturated indole backbone, with the pyrrole ring fused to a cyclohexane moiety. The 1- and 2-positions of the indole core are substituted with phenyl groups, as confirmed by its IUPAC name: 1,2-diphenyl-4,5,6,7-tetrahydroindole . Key structural descriptors include:

  • SMILES: C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4\text{C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4}

  • InChIKey: BKDORYQBHTXBEH-UHFFFAOYSA-N\text{BKDORYQBHTXBEH-UHFFFAOYSA-N}

  • Topological Polar Surface Area: 4.9 Ų, indicating low polarity .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight273.4 g/mol
XLogP3-AA5.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors0
Rotatable Bond Count2
Heavy Atom Count21

Spectroscopic and Conformational Analysis

The 3D conformer model reveals a non-planar structure due to steric interactions between the phenyl substituents and the tetrahydroindole ring. The cyclohexane moiety adopts a chair conformation, minimizing strain. Computational studies predict a moderate lipophilicity (XLogP3-AA = 5.2), suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Historical Routes to Tetrahydroindole Scaffolds

While direct synthesis protocols for 1,2-diphenyl-4,5,6,7-tetrahydroindole are scarce in the literature, analogous tetrahydroindol-4-one derivatives are typically synthesized via:

  • Paal-Knorr Cyclization: Reaction of γ-keto amines with carbonyl compounds under acidic conditions .

  • Palladium-Catalyzed C-H Arylation: Functionalization of preformed tetrahydroindoles with aryl halides, as demonstrated in the synthesis of N-fused isoquinoline derivatives .

Adaptations for 1,2-Diphenyl Substitution

A plausible route involves:

  • N-Alkylation: Reacting 4,5,6,7-tetrahydroindole with bromobenzene in the presence of a base (e.g., K2_2CO3_3) to introduce the first phenyl group.

  • Electrophilic Aromatic Substitution: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with phenylboronic acid to install the second phenyl group .

Scheme 1: Hypothetical Synthesis Pathway

Tetrahydroindole+Ph-BrBase1-Phenyl intermediateLDA/PhB(OH)21,2-Diphenyl product\text{Tetrahydroindole} + \text{Ph-Br} \xrightarrow{\text{Base}} \text{1-Phenyl intermediate} \xrightarrow{\text{LDA/PhB(OH)}_2} \text{1,2-Diphenyl product}

Challenges include regioselectivity control and minimizing over-alkylation, necessitating careful optimization of reaction stoichiometry and temperature .

CompoundTargetIC50_{50} (nM)
MolindoneDopamine D2 Receptor12
Indeno[1,2-b]indoleCK2 Kinase8.5
1,2-Diphenyl Deriv.(Predicted)N/A

Material Science Applications

Optoelectronic Properties

The extended π-system formed by the two phenyl groups and the indole core suggests potential for:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to low polarity and high thermal stability.

  • Nonlinear Optical Materials: The asymmetric charge distribution could enhance second-harmonic generation efficiency .

Challenges in Device Integration

  • Solubility Limitations: Low polar surface area (4.9 Ų) necessitates the use of non-polar solvents (e.g., toluene) for thin-film deposition.

  • Oxidative Stability: The pyrrole nitrogen may require protection against atmospheric oxidation during processing .

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to access chiral variants for stereochemical activity studies.

  • Targeted Biological Screening: Prioritizing kinase and GPCR panels to validate predicted inhibitory activity.

  • Material Characterization: Measuring charge-carrier mobility and bandgap properties for optoelectronic applications.

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